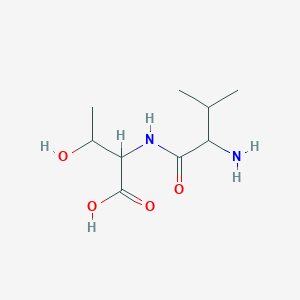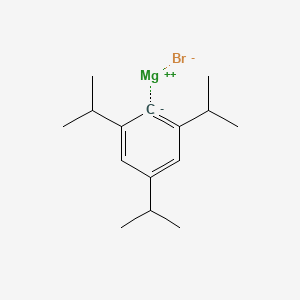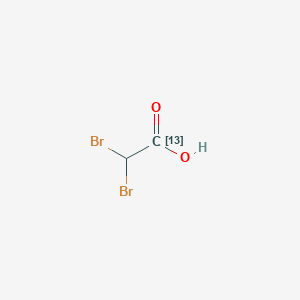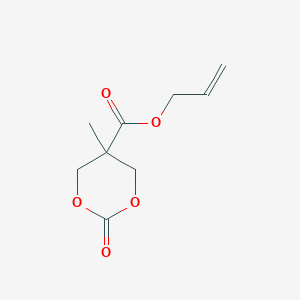
(2S)-2-(15N)azanyl-3-((2,4,5-13C3)1H-imidazol-5-yl)(1,2,3-13C3)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(15N)azanyl-3-((2,4,5-13C3)1H-imidazol-5-yl)(1,2,3-13C3)propanoic acid is a complex organic compound characterized by its isotopic labeling with nitrogen-15 and carbon-13. This compound is of significant interest in various scientific fields due to its unique isotopic composition, which makes it a valuable tool in research involving metabolic pathways, molecular interactions, and structural analysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(15N)azanyl-3-((2,4,5-13C3)1H-imidazol-5-yl)(1,2,3-13C3)propanoic acid typically involves multi-step organic synthesis techniques. The process begins with the preparation of isotopically labeled precursors, such as nitrogen-15 labeled ammonia and carbon-13 labeled formaldehyde. These precursors undergo a series of reactions, including condensation, cyclization, and functional group transformations, to form the final compound. The reaction conditions often involve controlled temperatures, pH levels, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters and efficient production of the compound in bulk quantities. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for research and industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-(15N)azanyl-3-((2,4,5-13C3)1H-imidazol-5-yl)(1,2,3-13C3)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The imidazole ring and amino group can participate in substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction efficiency and selectivity.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized imidazole compounds.
Applications De Recherche Scientifique
(2S)-2-(15N)azanyl-3-((2,4,5-13C3)1H-imidazol-5-yl)(1,2,3-13C3)propanoic acid has numerous applications in scientific research:
Chemistry: Used as a tracer in isotopic labeling studies to investigate reaction mechanisms and molecular interactions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of isotopes in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the distribution and metabolism of pharmaceuticals.
Industry: Applied in the production of labeled compounds for use in various industrial processes, including the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2S)-2-(15N)azanyl-3-((2,4,5-13C3)1H-imidazol-5-yl)(1,2,3-13C3)propanoic acid involves its interaction with specific molecular targets and pathways. The isotopic labels allow for precise tracking of the compound within biological systems, providing insights into its metabolic pathways and interactions with enzymes and receptors. The compound’s unique structure enables it to participate in various biochemical reactions, influencing cellular processes and metabolic functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-azanyl-3-(1H-imidazol-5-yl)propanoic acid: A non-labeled analog of the compound, used in similar research applications but without the isotopic tracking capabilities.
(2S)-2-(15N)azanyl-3-(1H-imidazol-5-yl)propanoic acid: A partially labeled analog with nitrogen-15 labeling only.
(2S)-2-azanyl-3-((2,4,5-13C3)1H-imidazol-5-yl)propanoic acid: A partially labeled analog with carbon-13 labeling only.
Uniqueness
The uniqueness of (2S)-2-(15N)azanyl-3-((2,4,5-13C3)1H-imidazol-5-yl)(1,2,3-13C3)propanoic acid lies in its comprehensive isotopic labeling, which provides a powerful tool for detailed studies of molecular dynamics and interactions. This compound’s ability to be tracked with high precision in various systems makes it invaluable for advanced research in multiple scientific disciplines.
Propriétés
Formule moléculaire |
C6H9N3O2 |
|---|---|
Poids moléculaire |
162.105 g/mol |
Nom IUPAC |
(2S)-2-(15N)azanyl-3-((2,4,5-13C3)1H-imidazol-5-yl)(1,2,3-13C3)propanoic acid |
InChI |
InChI=1S/C6H9N3O2/c7-5(6(10)11)1-4-2-8-3-9-4/h2-3,5H,1,7H2,(H,8,9)(H,10,11)/t5-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1 |
Clé InChI |
HNDVDQJCIGZPNO-HUEJSTCGSA-N |
SMILES isomérique |
[13CH]1=[13C](N[13CH]=N1)[13CH2][13C@@H]([13C](=O)O)[15NH2] |
SMILES canonique |
C1=C(NC=N1)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![dichlorocadmium;[(2R)-2,3-dihydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12058683.png)



![1-Octadecanoyl-2-[cis-9-octadecenoyl]-SN-glycero-3-phosphocholine](/img/structure/B12058696.png)


